Chloroeremomycin, also known as Chloroorienticin A or A82846B, is a naturally occurring glycopeptide antibiotic produced by the bacterium Amycolatopsis orientalis. [, ] It belongs to the vancomycin family of antibiotics, known for their efficacy against Gram-positive bacteria. [, ] Chloroeremomycin is a complex organic molecule featuring a heptapeptide backbone decorated with three sugar moieties: one D-glucose and two L-4-epi-vancosamines. [] This compound serves as a valuable tool in scientific research exploring antibiotic mechanisms, bacterial resistance, and potential avenues for developing novel antibacterial agents.
Chloroeremomycin is classified as a glycopeptide antibiotic and is derived from the bacterium Amycolatopsis orientalis. It is characterized by a complex structure that includes both amino acids and saccharide units. This compound is notable for its antibacterial properties, particularly against Gram-positive bacteria, making it a subject of interest in medicinal chemistry and pharmacology .
The synthesis of chloroeremomycin involves a non-ribosomal peptide synthetase (NRPS) pathway. The process begins with the assembly of a heptapeptide scaffold composed of seven amino acids. Key steps in the synthesis include:
The complete biosynthetic pathway has been elucidated through various enzymatic studies that detail the specific roles of each enzyme involved in the synthesis .
Chloroeremomycin has a complex molecular structure characterized by:
Mass spectrometry has confirmed the molecular weight of chloroeremomycin to be approximately 1,592.4 g/mol .
Chloroeremomycin participates in several chemical reactions primarily during its biosynthesis:
These reactions are crucial for the biological activity of chloroeremomycin as they enhance its binding affinity to bacterial cell wall precursors.
Chloroeremomycin exerts its antibacterial effects primarily through inhibition of cell wall synthesis in bacteria. Its mechanism involves:
This mechanism is similar to that of vancomycin but with structural differences that enhance its efficacy against certain resistant strains.
Chloroeremomycin possesses distinctive physical and chemical properties:
Chloroeremomycin has several scientific applications:
Chloroeremomycin biosynthesis employs a sophisticated non-ribosomal peptide synthetase (NRPS) system encoded by three genes: cepA, cepB, and cepC. These genes orchestrate the assembly of a heptapeptide backbone from both proteinogenic (leucine, asparagine) and non-proteinogenic amino acids (β-hydroxytyrosine, hydroxyphenylglycine, dihydroxyphenylglycine) [2] [5]. The NRPS operates via a multiple carrier mechanism, where each module activates, thioesterifies, and incorporates a specific amino acid. The 72-kb gene cluster reveals a linear arrangement: cepA (modules 1–3), cepB (modules 4–6), and cepC (module 7 + thioesterase domain) [2] [7].
Table 1: NRPS Modules in Chloroeremomycin Biosynthesis
NRPS Subunit | Module | Amino Acid Incorporated | Key Domains | Modification Domains |
---|---|---|---|---|
CepA | 1 | N-methyl-D-leucine | A1-PCP1 | E (Epimerization), M (Methylation) |
CepA | 2 | β-OH-tyrosine | A2-PCP2 | E (Epimerization) |
CepA | 3 | D-asparagine | A3-PCP3 | - |
CepB | 4 | D-4-hydroxyphenylglycine | A4-PCP4 | E (Epimerization) |
CepB | 5 | L-4-hydroxyphenylglycine | A5-PCP5 | - |
CepB | 6 | D-tyrosine | A6-PCP6 | E (Epimerization) |
CepC | 7 | D-3,5-dihydroxyphenylglycine | A7-PCP7 | TE (Thioesterase) |
Each NRPS module follows a conserved A-PCP-C (Adenylation-Peptide Carrier Protein-Condensation) domain structure. CepA incorporates the first three amino acids, with module 1 featuring an additional N-methyltransferase (M) domain that modifies leucine. CepB adds residues 4–6, and CepC incorporates residue 7 and releases the heptapeptide via its thioesterase (TE) domain [5] [7]. The A-domain in each module exhibits stringent substrate specificity, ensuring correct amino acid selection. The PCP domain anchors the growing peptide via a 4'-phosphopantetheine cofactor, enabling intermodular transfer [5] [7].
Epimerization domains (E domains) embedded in modules 1, 2, 4, and 6 convert L-amino acids to D-configurations. For example, module 1 epimerizes L-leucine to D-leucine before its N-methylation. This stereochemical inversion is critical for later cross-linking reactions and biological activity [5]. Heterologous expression of CepA fragments confirmed epimerization activity, though larger constructs faced folding challenges [5].
The 72-kb chloroeremomycin biosynthetic gene cluster in A. orientalis contains 39 open reading frames (ORFs). These include NRPS genes (cepA–C), tailoring enzymes (oxygenases, glycosyltransferases), regulatory genes, and resistance mechanisms [2]. The cluster exhibits evidence of horizontal gene transfer, sharing synteny with other glycopeptide clusters (e.g., vancomycin, balhimycin) but with unique rearrangements in glycosyltransferase and halogenase genes [1] [10].
Table 2: Key Genes in the Chloroeremomycin Biosynthetic Cluster
Gene(s) | Function | Role in Biosynthesis |
---|---|---|
cepA-C | NRPS subunits | Heptapeptide backbone assembly |
oxyA-C | Cytochrome P450 oxygenases | Aryl-ether/aryl-aryl cross-linking |
gtfA-C | Glycosyltransferases | Attachment of epivancosamine/glucose |
orf10, orf18 | FAD-dependent halogenases | Chlorination of β-OH-tyrosine residues |
pdh | Prephenate dehydrogenase | Tyrosine precursor supply |
bbr | Pathway-specific regulator | Transcriptional activation of cluster genes |
Comparative genomics reveals that the halogenase genes (orf10, orf18) and sugar biosynthesis operons (orf14, orf23–26) occupy variable positions across glycopeptide clusters. This suggests modular evolution via recombination events, enabling diversification of chlorination and glycosylation patterns [1] [10]. Such plasticity may facilitate adaptation to environmental stressors or resistance mechanisms.
The cluster includes pathway-specific regulators (e.g., bbr, a StrR-like protein) that activate NRPS and tailoring genes. Additionally, phosphate-responsive promoters control genes involved in precursor supply (e.g., prephenate dehydrogenase pdh) [1] [4]. Under low phosphate conditions, enhanced pdh expression increases tyrosine flux, a precursor for β-OH-tyrosine and hydroxyphenylglycine [4] [10].
Following heptapeptide assembly, three cytochrome P450 oxygenases (OxyA, OxyB, OxyC) catalyze rigidifying cross-links:
Two FAD-dependent halogenases (Orf10 and Orf18) install chlorine atoms at Tyr2 and Tyr6. These enzymes use O₂ and FADH₂ to generate hypochlorite (Cl⁺), which attacks tyrosine’s aromatic ring ortho to the phenol group [2] [10]. Chlorination precedes β-hydroxylation, which is mediated by a separate P450 hydroxylase (OxyD). The combined actions yield β-chloro-β-hydroxytyrosine residues critical for antimicrobial activity [10].
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